molecular formula C11H11NO2 B075308 Ethyl 2-(4-cyanophenyl)acetate CAS No. 1528-41-2

Ethyl 2-(4-cyanophenyl)acetate

Cat. No. B075308
CAS RN: 1528-41-2
M. Wt: 189.21 g/mol
InChI Key: DFEWKWBIPMKGFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09345713B2

Procedure details

Combined ethyl 2-(4-bromophenyl)acetate (30 g, 0.123 mol) and NMP (200 mL). Then CuCN (33 g, 0.370 mol) was added in portions and then degassed and refilled with nitrogen three times. Then CuI (4.7 g, 0.0247 mol) was added in one portion. The reaction was degassed and refilled with nitrogen three times and then heated to 160° C. for 4 hours. Then the reaction was heated to 180° C. for another 3 hours. The solution was then cooled to room temperature and diluted with EtOAc (500 mL) and water (500 mL). After stirring for 10 mins, the reaction was filtered and the aqueous layer was extracted with EtOAc (500 mL×2). The combined organic layers were washed with brine, dried over Na2SO4 and concentrated to dryness to give the title compound (31 g, 66.5%) as a brown solid.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
33 g
Type
reactant
Reaction Step Two
Name
Quantity
4.7 g
Type
catalyst
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
66.5%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:4][CH:3]=1.[C:14]([Cu])#[N:15]>[Cu]I.CN1C(=O)CCC1>[C:14]([C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:4][CH:3]=1)#[N:15]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CC(=O)OCC
Step Two
Name
Quantity
33 g
Type
reactant
Smiles
C(#N)[Cu]
Step Three
Name
Quantity
4.7 g
Type
catalyst
Smiles
[Cu]I
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
After stirring for 10 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed
ADDITION
Type
ADDITION
Details
refilled with nitrogen three times
CUSTOM
Type
CUSTOM
Details
The reaction was degassed
ADDITION
Type
ADDITION
Details
refilled with nitrogen three times
TEMPERATURE
Type
TEMPERATURE
Details
Then the reaction was heated to 180° C. for another 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled to room temperature
ADDITION
Type
ADDITION
Details
diluted with EtOAc (500 mL) and water (500 mL)
FILTRATION
Type
FILTRATION
Details
the reaction was filtered
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (500 mL×2)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 31 g
YIELD: PERCENTYIELD 66.5%
YIELD: CALCULATEDPERCENTYIELD 133.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.